A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
Journal of Chemical Research, Synopses Pub Date: DOI: 10.1039/A809957J
Abstract
The potential of pyrones as precursors to 3-acyltetramic acids is demonstrated by the conversion of 5-ethoxycarbonyl-4-methoxy-6-methyl-2-pyrone into a 3-acyltetramic acid.
Recommended Literature
- [1] Convergent total synthesis of corallocin A†
- [2] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
- [3] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [4] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [5] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [6] Inside front cover
- [7] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [8] Back cover
- [9] Synthesis of a Golgi-targeting fluorescent probe for the selective detection of chloride anions†
- [10] Ab initio molecular dynamics study of an aqueous NaCl solution under an electric field